6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride
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Overview
Description
S-16020-2 is a novel olivacine derivative known for its potent antitumor activity. It has been extensively studied for its efficacy against various types of cancer, including leukemia, sarcoma, lung carcinoma, and melanoma . This compound is particularly notable for its ability to intercalate into DNA and inhibit topoisomerase II, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-16020-2 involves several key steps:
Reduction: Tetrahydropyridine is obtained by reducing 1-benzylpyridinium salt using sodium borohydride.
Condensation: The reduced product is condensed with 5-methoxyindole in refluxing 50% acetic acid to produce an aminoethyl carbazole compound.
Debenzylation: Catalytic debenzylation of the intermediate leads to the formation of a primary amine.
Amidation: The primary amine is converted to oxalic acid mono-amide upon heating with diethyl oxalate.
Cyclization: Cyclization of the amide in the presence of phosphorus oxychloride under Vilsmeier conditions furnishes the pyridocarbazole tetracyclic system.
Dehydrogenation: Dehydrogenation over palladium on carbon in boiling diphenyl ether leads to the desired aromatized compound.
N-Methylation: The pyrrole ring is methylated using dimethyl carbonate in dimethylformamide in the presence of potassium carbonate and crown ether.
Amidation: The ester is reacted with 2-(dimethylamino)ethylamine at 115°C to form the amide.
Demethylation: The final 9-hydroxy derivative is obtained by methyl ether cleavage using boron tribromide.
Industrial Production Methods
The industrial production of S-16020-2 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
S-16020-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of S-16020-2 with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
S-16020-2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Biology: It is used in cell biology research to study its effects on cell proliferation and apoptosis.
Medicine: S-16020-2 is being investigated for its potential as an anticancer drug in clinical trials.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
S-16020-2 exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and ultimately causing cell death. Additionally, S-16020-2 induces apoptosis in cancer cells, independent of the cell p53 status .
Comparison with Similar Compounds
Similar Compounds
Adriamycin: Another topoisomerase II inhibitor used in cancer treatment.
Elliptinium Acetate: An olivacine derivative with antitumor activity.
Vinorelbine: A chemotherapy drug used to treat various cancers.
Uniqueness
S-16020-2 is unique due to its high degree of cytotoxic activity against multidrug-resistant cancer cell lines and its ability to induce apoptosis independent of p53 status. It also shows a better therapeutic index compared to other similar compounds, making it a promising candidate for further clinical development .
Properties
CAS No. |
178169-99-8 |
---|---|
Molecular Formula |
C22H26Cl2N4O2 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-9-hydroxy-5,6-dimethylpyrido[4,3-b]carbazole-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H24N4O2.2ClH/c1-13-15-7-8-23-20(22(28)24-9-10-25(2)3)17(15)12-18-16-11-14(27)5-6-19(16)26(4)21(13)18;;/h5-8,11-12,27H,9-10H2,1-4H3,(H,24,28);2*1H |
InChI Key |
DSJBVXJNKBKZSB-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl |
Appearance |
Solid powder |
178169-99-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-hydroxy-5,6-dimethyl-1-(N-(2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido(4,3-b)carbazole dichlorohydrate S 16020-2 S-16020-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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